3-Chloro-2-(1H-pyrazol-4-yl)-pyridine
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Overview
Description
3-Chloro-2-(1H-pyrazol-4-yl)-pyridine is a heterocyclic compound that features a pyridine ring substituted with a chloro group and a pyrazolyl group
Mechanism of Action
- One study investigated the antileishmanial activity of hydrazine-coupled pyrazole derivatives, including 3-Chloro-2-(1H-pyrazol-4-yl)pyridine. Compound 13 from this series displayed superior antipromastigote activity against Leishmania aethiopica clinical isolate .
- A molecular docking study suggested that compound 13 interacts with Lm-PTR1 (a potential target), which could justify its antileishmanial activity .
Target of Action
Biochemical Analysis
Biochemical Properties
3-Chloro-2-(1H-pyrazol-4-yl)pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with DNA, forming complexes that can affect DNA replication and transcription processes . Additionally, 3-Chloro-2-(1H-pyrazol-4-yl)pyridine can bind to glutathione, forming adducts that may influence cellular redox states and detoxification pathways . These interactions highlight the compound’s potential as a modulator of biochemical pathways.
Cellular Effects
The effects of 3-Chloro-2-(1H-pyrazol-4-yl)pyridine on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of acetylcholinesterase, an enzyme crucial for neurotransmission, thereby affecting neural cell function . Furthermore, 3-Chloro-2-(1H-pyrazol-4-yl)pyridine can induce oxidative stress in cells, leading to changes in gene expression and metabolic flux . These cellular effects underscore the compound’s potential impact on cellular physiology.
Molecular Mechanism
At the molecular level, 3-Chloro-2-(1H-pyrazol-4-yl)pyridine exerts its effects through various mechanisms. It can bind to specific biomolecules, such as DNA and enzymes, altering their structure and function. For instance, the compound’s interaction with DNA involves hydrogen bonding and electrostatic interactions, which can disrupt normal DNA processes . Additionally, 3-Chloro-2-(1H-pyrazol-4-yl)pyridine can inhibit or activate enzymes by binding to their active sites, thereby modulating their catalytic activity . These molecular interactions provide insights into the compound’s mode of action.
Temporal Effects in Laboratory Settings
The temporal effects of 3-Chloro-2-(1H-pyrazol-4-yl)pyridine in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. The compound exhibits good solvolysis stability in various solvents, maintaining its integrity over extended periods . Prolonged exposure to certain conditions may lead to its degradation, affecting its biological activity. Long-term studies have shown that 3-Chloro-2-(1H-pyrazol-4-yl)pyridine can induce persistent changes in cellular function, including alterations in gene expression and metabolic pathways .
Dosage Effects in Animal Models
In animal models, the effects of 3-Chloro-2-(1H-pyrazol-4-yl)pyridine vary with different dosages. Low to moderate doses of the compound have been shown to improve cognitive function and social behavior in rodents, likely due to its modulatory effects on neurotransmitter systems . High doses can lead to toxic effects, including oxidative stress and cellular damage . These findings highlight the importance of dosage optimization in potential therapeutic applications of 3-Chloro-2-(1H-pyrazol-4-yl)pyridine.
Metabolic Pathways
3-Chloro-2-(1H-pyrazol-4-yl)pyridine is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can influence the activity of enzymes involved in detoxification processes, such as glutathione S-transferase, by forming adducts with glutathione . Additionally, it can affect metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels . These interactions underscore the compound’s role in cellular metabolism.
Transport and Distribution
The transport and distribution of 3-Chloro-2-(1H-pyrazol-4-yl)pyridine within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via passive diffusion or facilitated transport mechanisms . Once inside the cell, it can bind to various proteins, influencing its localization and accumulation. For example, 3-Chloro-2-(1H-pyrazol-4-yl)pyridine has been shown to interact with DNA and glutathione, affecting its distribution within the cell .
Subcellular Localization
The subcellular localization of 3-Chloro-2-(1H-pyrazol-4-yl)pyridine is crucial for its activity and function. The compound can localize to specific cellular compartments, such as the nucleus and cytoplasm, where it exerts its effects . Targeting signals and post-translational modifications may direct 3-Chloro-2-(1H-pyrazol-4-yl)pyridine to particular organelles, influencing its biological activity. For instance, its interaction with DNA suggests a nuclear localization, where it can modulate gene expression and DNA processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-(1H-pyrazol-4-yl)-pyridine typically involves the reaction of 3-chloropyridine with a pyrazole derivative. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and a boronic acid derivative of pyrazole . The reaction is carried out under mild conditions, often in the presence of a base such as potassium carbonate, and in a solvent like ethanol or water.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-(1H-pyrazol-4-yl)-pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of a base and a polar solvent.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and boronic acid derivatives are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-Chloro-2-(1H-pyrazol-4-yl)-pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of novel materials with unique electronic or optical properties.
Biological Research: It serves as a tool compound in the study of biological pathways and mechanisms, particularly those involving pyridine and pyrazole derivatives.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-3-(1H-pyrazol-4-yl)-pyridine
- 3-Bromo-2-(1H-pyrazol-4-yl)-pyridine
- 3-Chloro-2-(1H-imidazol-4-yl)-pyridine
Uniqueness
3-Chloro-2-(1H-pyrazol-4-yl)-pyridine is unique due to the specific positioning of the chloro and pyrazolyl groups on the pyridine ring. This unique structure can confer distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
3-chloro-2-(1H-pyrazol-4-yl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3/c9-7-2-1-3-10-8(7)6-4-11-12-5-6/h1-5H,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUDUHJQVZMAOJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CNN=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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